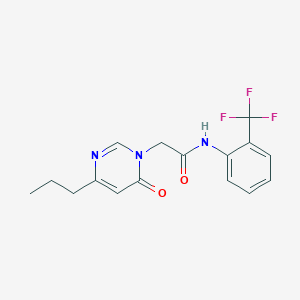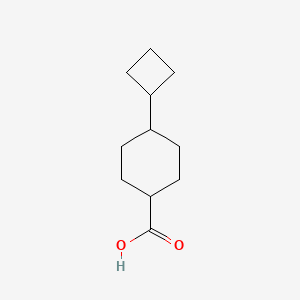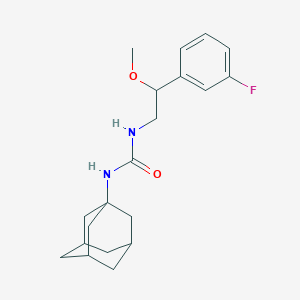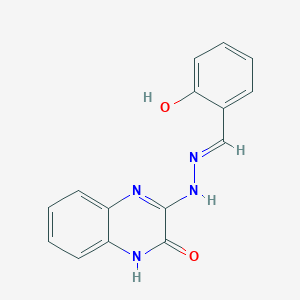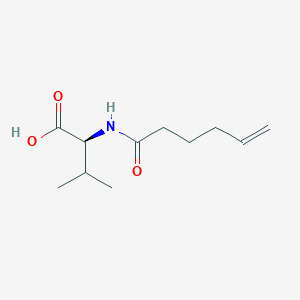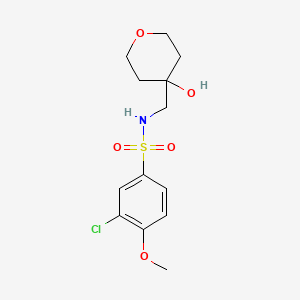![molecular formula C26H23NO3 B2668045 Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 337483-29-1](/img/structure/B2668045.png)
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” and its derivatives involves various chemical techniques and computational chemistry applications . The process aims to design and develop new pharmaceutical compounds, improve existing pharmaceuticals, and study the utilization of drugs and their biological effects .Molecular Structure Analysis
The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties . It’s part of the quinoline class of compounds, which are nitrogen-based heterocyclic aromatic compounds .Chemical Reactions Analysis
The chemical reactivity of “this compound” is similar to that of the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .科学的研究の応用
Crystal Structure and Molecular Analysis
The crystal structure of a compound closely related to Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate was analyzed, revealing its intricate three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions. This structural information is crucial for understanding the compound's physical and chemical properties (Filali Baba et al., 2019).
Biological Activity and Antibiotic Potential
Research into the ethyl acetate extract of Janibacter limosus revealed the discovery of new natural products with high biological activity, including a tetrahydroquinoline derivative. This compound showed potential as an antibiotic against bacteria and fungi (Asolkar et al., 2004).
Electrophilic Aromatic Reactivity
A study on the electrophilic aromatic reactivities of isoquinoline derivatives, including their synthesis and reactivity patterns, provides insights into their potential chemical applications and the mechanistic pathways of their reactions (Glyde & Taylor, 1975).
Synthesis and Selectivity in Drug Development
The enantioselective synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanate, a key intermediate for ACEI drugs, showcases the application of such compounds in the development of pharmaceuticals. The study highlights the optimization of synthesis routes for high purity and selectivity (Duan, 2009).
Anticancer Potential
A new derivative was synthesized and characterized for its cytotoxic activity against various human cancer cell lines, demonstrating potent activity and suggesting the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Antioxidant Properties
The antioxidant profile of ethoxyquin and its analogues, including a study on their chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide, reveals the compound's potential in oxidative stress management (Kumar et al., 2007).
Molecular Docking Studies
Spectroscopic analysis and molecular docking studies of a similar quinazolinone derivative highlight its potential inhibitory activity against specific molecular targets, underscoring the importance of such compounds in the development of new therapeutic agents (El-Azab et al., 2016).
将来の方向性
The future directions for “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new opportunities for chemists in the fields of medicinal and industrial
特性
IUPAC Name |
ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-3-29-26(28)17-30-21-12-10-20(11-13-21)25-16-22(19-7-5-4-6-8-19)23-15-18(2)9-14-24(23)27-25/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVFZVBYMDKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)
![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)
![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)

